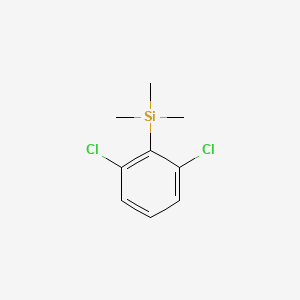

(2,6-Dichlorophenyl)trimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

20082-66-0 |

|---|---|

Molecular Formula |

C9H12Cl2Si |

Molecular Weight |

219.18 g/mol |

IUPAC Name |

(2,6-dichlorophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 |

InChI Key |

IDQZIBONBKMSJJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichlorophenyl Trimethylsilane

Fundamental Principles Governing Si-C(aryl) Bond Reactivity

The reactivity of the silicon-carbon (Si-C) bond in arylsilanes is a cornerstone of their chemical behavior. This bond's character and susceptibility to cleavage are influenced by several factors, including the nature of the substituents on both the silicon atom and the aromatic ring. thieme-connect.de The presence of a trimethylsilyl group (-Si(CH₃)₃) on the aromatic ring allows for a range of transformations, as the silyl (B83357) group can be readily removed and replaced with a hydrogen atom or other functional groups through ipso-substitution. scholaris.ca

The preparation of arylsilanes, including those with ortho-substituents like this compound, can be challenging using traditional methods like the Grignard reaction due to steric hindrance. scholaris.cathieme-connect.de However, alternative methods have been developed to overcome these limitations. thieme-connect.de The Si-C bond can be activated through various means, including oxidative insertion of transition metals, a process that is gaining increasing attention in the synthesis of novel organosilicon compounds. nih.gov

Elucidation of "Unusual Reactivity" in Chemical Transformations

The term "unusual reactivity" in the context of this compound often refers to its behavior in reactions where steric hindrance and electronic effects from the ortho-chloro substituents lead to outcomes that deviate from those observed with less substituted arylsilanes. The steric bulk of the two chlorine atoms flanking the trimethylsilyl group can influence the regioselectivity of reactions and the stability of intermediates.

One area where unusual reactivity is observed is in gold-catalyzed reactions. While gold catalysis typically involves the activation of alkynyl or allenyl substrates, certain reactions with arylsilanes have shown good to excellent yields even in complex three-component systems involving the activation of less reactive alkenyl substrates. acs.org This suggests that the electronic properties of the arylsilane, influenced by the chloro substituents, play a crucial role in facilitating these transformations.

Furthermore, the reaction of 2,6-dihalophenyllithium reagents with chlorosilanes has been shown to produce various diaryldisilanes and diaryl- or triarylsilanes. researchgate.net The formation of certain isomers in these reactions can be rationalized by an equilibrium between different aryllithium species, highlighting the complex reactivity patterns that arise from the di-substituted phenyl ring. researchgate.net

Role in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile replaces a leaving group on an aromatic ring. numberanalytics.com This process is the conceptual opposite of electrophilic aromatic substitution. masterorganicchemistry.com In SNAr, an electron-poor aromatic ring is attacked by a nucleophile, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In the case of this compound, the two chlorine atoms act as electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. However, the position of these groups relative to a potential leaving group is critical. For SNAr to occur efficiently, the electron-withdrawing substituent should be positioned ortho or para to the leaving group to stabilize the anionic intermediate through resonance. libretexts.org A meta substituent does not provide this stabilization. libretexts.org

The regioselective displacement of chlorine atoms in 2,6-dichloropyridines, a related class of compounds, has been studied extensively. researchgate.net The choice of solvent and the nature of the alkali metal counter-ion in alkoxide nucleophiles can significantly influence whether the ortho or para chlorine is substituted. researchgate.net Non-polar, aprotic solvents tend to favor substitution at the position ortho to a 3-substituent, a phenomenon attributed to the coordination of the alkali metal with the substituent. researchgate.net

Electrophilic Activation and Aromatic Substitution Pathways

While the electron-withdrawing nature of the chlorine atoms in this compound generally disfavors electrophilic aromatic substitution, specific activation pathways can enable such reactions. The trimethylsilyl group itself can direct electrophiles to the ipso-position, leading to substitution of the silyl group.

A notable example of electrophilic activation involves the use of silylium (B1239981) ions. These highly reactive species can facilitate the catalytic direct cross-coupling of aryl fluorides with simple arenes. researchgate.net This C–H arylation is initiated by the abstraction of a fluoride (B91410) ion by the silylium ion, generating a phenyl cation equivalent that can then undergo Friedel–Crafts-type reactions. researchgate.net The presence of an ortho-silyl group in the fluoroarene substrate is key to stabilizing the aryl cation intermediate and serving as an internal silylium ion precursor. researchgate.net

Transition Metal-Mediated Activation and Functionalization

Transition metal catalysis has become an indispensable tool for the functionalization of arenes. diva-portal.org These methods offer efficient and selective routes to a wide range of derivatives, often under milder conditions than traditional methods. diva-portal.orgmdpi.com this compound can participate in various transition metal-mediated reactions, where the metal catalyst activates the Si-C or C-H bonds. diva-portal.orgnih.gov

The mechanisms of transition metal-catalyzed reactions involving arylsilanes often involve a series of well-defined steps, collectively known as the catalytic cycle. A common cycle begins with the oxidative addition of the arylsilane or an aryl halide to a low-valent metal center. nih.gov This is followed by transmetalation, where the aryl group is transferred from silicon to the metal, and finally reductive elimination, which forms the desired product and regenerates the active catalyst. uchicago.eduuchicago.edu

For instance, in palladium-catalyzed cross-coupling reactions, a Pd(0) species can undergo oxidative addition with an aryl halide to form a Pd(II) intermediate. nih.gov Subsequent reaction with the arylsilane, often activated by a fluoride source, leads to the formation of a diorganopalladium(II) complex, which then reductively eliminates to yield the biaryl product. fishersci.ca The nature of the intermediate species, including their coordination geometry and electronic properties, is crucial in determining the outcome of the reaction. nih.govuchicago.edu

Recent studies have also explored dual catalytic systems that employ two different transition metal catalysts to achieve C–H functionalization. uchicago.eduuchicago.edu In such systems, one catalyst activates the C–H bond, and the second catalyzes the functionalization of the activated substrate, with transmetalation of a hydrocarbyl fragment between the two metal intermediates being a key step. uchicago.eduuchicago.edu

The ligands coordinated to the transition metal center play a pivotal role in modulating its catalytic activity and selectivity. researchgate.net The electronic and steric properties of the ligand can be "tuned" to optimize the performance of the catalyst for a specific transformation. csic.es Bulky and electron-rich phosphine or carbene ligands are often employed in palladium-catalyzed cross-coupling reactions to enhance the reactivity of the catalyst towards unreactive and sterically hindered aryl chlorides. acs.org

The design of ligands is a critical aspect of catalyst development. researchgate.net For example, in nickel-catalyzed C-H arylation reactions, a removable bidentate auxiliary can assist in the ortho-arylation of aromatic carboxamides with arylsilanes. nih.gov The choice of ligand can also influence the reaction pathway. For instance, in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with aromatic esters, switching between bidentate and monodentate phosphorus ligands can selectively lead to either alkylated arenes or ketone products. researchgate.net This highlights the profound impact of ligand design on controlling the outcome of transition metal-catalyzed reactions.

Studies on Silicon-Directed Ortho-Metalation (SDOM) Analogues

The principle of silicon-directed ortho-metalation (SDOM) extends beyond this compound to a variety of its structural analogues. In these systems, the trimethylsilyl (-SiMe₃) group serves as a powerful directing group, facilitating the deprotonation of the aromatic ring at the position ortho to the silicon atom. This regioselective lithiation generates a potent organolithium intermediate that can be trapped by a range of electrophiles, leading to the synthesis of highly substituted aromatic compounds.

Research into analogues of this compound often involves modifications to the substitution pattern of the dichlorophenyl ring. These studies are crucial for understanding the electronic and steric influences on the efficiency and regioselectivity of the metalation process. The interplay between the directing effect of the trimethylsilyl group and the activating or deactivating nature of other substituents on the aromatic ring dictates the outcome of the reaction.

A notable example involves the study of silylated dichlorophenyl derivatives where the positions of the chlorine atoms are varied. For instance, the regioselective lithiation of a 4-trimethylsilyl derivative of a dichlorophenyl compound has been demonstrated. In a key study, a 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane was first treated with butyllithium, leading to deprotonation at the 4-position, situated between the two chlorine atoms. Subsequent quenching with chlorotrimethylsilane (B32843) afforded the corresponding 4-trimethylsilyl derivative.

Further investigation into the reactivity of this silylated analogue revealed the directing power of the trimethylsilyl group. Upon treatment with butyllithium, lithiation occurred exclusively in the chloro-substituted ring, specifically at the position ortho to the newly introduced trimethylsilyl group. This demonstrates that even in the presence of other activating or directing groups, the silicon-directed metalation can be the predominant pathway. The resulting organolithium intermediate was successfully trapped with various electrophiles, showcasing the synthetic utility of this methodology.

The table below summarizes the outcomes of such a reaction sequence, highlighting the regioselectivity of the lithiation and the subsequent functionalization.

| Substrate | Reagent | Electrophile | Product |

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | 1. n-BuLi 2. Me₃SiCl | - | 2-(3,5-Dichloro-4-(trimethylsilyl)phenyl)-2-(4-fluorophenyl)-1,3-dioxolane |

| 2-(3,5-Dichloro-4-(trimethylsilyl)phenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi | CO₂ | 2,4-Dichloro-5-((4-fluorophenyl)(1,3-dioxolan-2-yl)methyl)-3-(trimethylsilyl)benzoic acid |

| 2-(3,5-Dichloro-4-(trimethylsilyl)phenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi | I₂ | 2-(3,5-Dichloro-2-iodo-4-(trimethylsilyl)phenyl)-2-(4-fluorophenyl)-1,3-dioxolane |

These studies underscore the synthetic potential of SDOM on analogues of this compound. By strategically positioning the trimethylsilyl group, chemists can achieve highly regioselective functionalization of polychlorinated aromatic rings, providing access to complex molecules that would be challenging to synthesize through other methods. The competition between different directing groups and the influence of steric and electronic factors remain active areas of mechanistic investigation in this field.

Evolution of Research Trajectories for 2,6 Dichlorophenyl Trimethylsilane

Research into organosilicon compounds has evolved significantly over the decades. researchgate.net Initially, the focus was on the fundamental synthesis and properties of these molecules. lkouniv.ac.in Over time, the emphasis has shifted towards their application as versatile reagents and intermediates in organic synthesis. researchgate.net

The trajectory for arylsilanes, including (2,6-Dichlorophenyl)trimethylsilane, has followed a similar path. Early research would have focused on its synthesis, likely through the reaction of a dichlorophenyl Grignard or lithium reagent with trimethylchlorosilane. lkouniv.ac.in More recent research is increasingly focused on harnessing the unique reactivity of such compounds for specific synthetic targets.

The development of new catalytic systems has expanded the scope of reactions involving arylsilanes. organic-chemistry.org For example, gold-catalyzed oxyarylation of alkenes using arylsilanes demonstrates the ongoing innovation in this field. ed.ac.uk While specific studies on this compound in this context may be limited, these broader trends indicate the potential future directions for research involving this and related compounds. The steric hindrance provided by the two chlorine atoms in this compound could lead to unique selectivity in such catalytic reactions, a potential area for future investigation.

The interest in organosilicon compounds for medicinal applications is also a growing field. researchgate.net The incorporation of silicon into drug candidates can influence their metabolic stability and pharmacokinetic properties. researchgate.net While there is no direct evidence of this compound being used in this capacity, the 2,6-dichlorophenyl structural motif is present in some pharmacologically active molecules. nih.gov This suggests that derivatives of this compound could be of interest in medicinal chemistry research.

Unveiling the Synthetic Pathways to this compound

This compound , a specialized organosilane compound, holds significance in the realm of organic synthesis and materials science. This article delves into the primary methodologies developed for its synthesis, focusing on both historical and contemporary palladium-catalyzed and magnesium-mediated routes. The structural characteristics and reactivity of this compound are largely dictated by the sterically hindered and electron-deficient nature of the 2,6-dichlorophenyl group attached to the silicon atom.

Applications of 2,6 Dichlorophenyl Trimethylsilane in Complex Organic Synthesis

Utilization as a Versatile Building Block in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Organosilanes can participate in these reactions, most notably in Hiyama-type couplings.

Suzuki-Miyaura Type Cross-Couplings

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide. While not a direct participant, (2,6-Dichlorophenyl)trimethylsilane could serve as a precursor to the corresponding boronic acid. For instance, (2,6-Dichlorophenyl)boronic acid is a known reagent in Suzuki-Miyaura reactions, suggesting that the 2,6-dichlorophenyl group is amenable to such transformations. The conversion of the trimethylsilyl (B98337) group to a boronic acid or its esters would be a necessary prerequisite for its participation in this type of coupling.

Heck-Type and Negishi-Type Analogues

The Mizoroki-Heck reaction couples organic halides with alkenes. nih.gov The Negishi coupling, on the other hand, utilizes organozinc reagents. wikipedia.org Direct participation of aryltrimethylsilanes in these reactions is not the standard protocol. However, the carbon-silicon bond can be cleaved and converted to other functional groups, such as iodides or triflates, which are suitable substrates for Heck and Negishi couplings. This indirect route would make this compound a potential, albeit roundabout, precursor for these important C-C bond-forming reactions.

Sonogashira and Stille Coupling Variants Involving Silicon

The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. wikipedia.org While trimethylsilylacetylenes are commonly used as protected alkynes in this reaction, the use of an aryltrimethylsilane as the aryl partner is not a standard Sonogashira protocol. gelest.com A more relevant silicon-based cross-coupling is the Hiyama coupling, which directly utilizes organosilanes. In a Hiyama coupling, an organosilane is activated by a fluoride (B91410) source (like TBAF) to form a hypervalent silicon species that can then undergo transmetalation with a palladium catalyst. Theoretically, this compound could be a substrate for a Hiyama coupling with an organic halide.

Stille coupling involves organostannanes. Similar to the other cross-coupling reactions, this compound would likely require conversion to a more reactive species, such as an organostannane, to participate in Stille-type reactions.

Role in Selective C-C Bond Formation Strategies

Beyond palladium-catalyzed cross-couplings, the trimethylsilyl group can direct C-C bond formation through other mechanisms. For example, in Friedel-Crafts type reactions, the silyl (B83357) group can act as a removable directing group, although the steric hindrance from the two ortho-chloro substituents might significantly impact its effectiveness in this role.

Application in Heterocycle Synthesis

The 2,6-dichlorophenyl group is a feature in some heterocyclic compounds with biological activity. zsmu.edu.ua For instance, the synthesis of LY3154207, a complex molecule with a dihydroisoquinoline core, incorporates a 2-(2,6-dichlorophenyl)acetic acid fragment. acs.orgnih.gov While this specific synthesis does not start from this compound, it highlights the utility of the 2,6-dichlorophenyl unit in constructing complex heterocyclic frameworks. One could envision a synthetic route where the trimethylsilyl group is first transformed into a functional group necessary for the cyclization and construction of a heterocyclic ring.

Contributions to Stereoselective and Asymmetric Synthesis Methodologies

There is currently no specific information in the reviewed literature detailing the contribution of this compound to stereoselective and asymmetric synthesis. researchgate.netepfl.ch The primary influence of this molecule would likely stem from the steric bulk of the 2,6-dichloro-substituted phenyl ring. In a potential catalytic reaction, this steric hindrance could influence the facial selectivity of a substrate approaching a catalytic center, but this remains a speculative application without direct experimental evidence.

Precursor to Dihalogenated Aromatic Scaffolds

The general mechanism for ipso-halogenation of an aryl-trimethylsilane involves the electrophilic attack of a halogenating agent at the carbon atom bearing the trimethylsilyl group. The exceptional stability of the leaving trimethylsilyl group facilitates this reaction. Common halogenating agents for this purpose include molecular bromine (Br₂), molecular iodine (I₂), and sources of electrophilic chlorine, often in the presence of a Lewis acid or an activating agent.

While theoretical, the reaction of this compound with an electrophilic halogen source (e.g., ICl, Br₂, or a source of electrophilic fluorine or chlorine) could potentially lead to the formation of a new dihalogenated benzene (B151609) derivative. For instance, reaction with iodine monochloride (ICl) would be expected to yield 1,2-dichloro-3-iodobenzene. Similarly, reaction with bromine could yield 1-bromo-2,6-dichlorobenzene.

However, a comprehensive search of scientific databases and organic synthesis literature did not yield specific examples, reaction conditions, or yield data for such transformations starting from this compound. The existing literature primarily focuses on the synthesis of this compound or its use in entirely different contexts, rather than its conversion to other dihalogenated aromatic systems.

Due to the lack of specific research data, a data table detailing these transformations cannot be provided at this time. Further experimental investigation would be required to determine the feasibility and optimal conditions for the use of this compound as a precursor to other dihalogenated aromatic scaffolds.

Theoretical and Computational Studies of 2,6 Dichlorophenyl Trimethylsilane

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of (2,6-Dichlorophenyl)trimethylsilane is fundamentally shaped by the interplay between the aromatic phenyl ring, the electron-withdrawing chlorine substituents, and the electropositive trimethylsilyl (B98337) group. Computational studies, primarily using Density Functional Theory (DFT), provide a detailed picture of this intricate electronic environment.

The carbon-silicon (C-Si) bond is a key feature, characterized by a longer bond length (typically around 1.89 Å) and lower bond energy compared to a carbon-carbon bond. wikipedia.org This bond is also polarized towards the more electronegative carbon atom. wikipedia.org In this compound, this polarization is further influenced by the inductive effects of the chlorine atoms.

X-ray emission spectroscopy and DFT calculations on simpler phenylsilanes, such as the Ph₄₋ₙSiHₙ series, show that the energy structure is largely determined by the phenyl ligands, with weaker perturbations from the silicon's valence atomic orbitals. researchgate.net For this compound, the two chlorine atoms exert a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring's sigma framework. They also possess a +R (positive resonance) effect due to their lone pairs, but this is generally weaker for halogens. The trimethylsilyl group, in contrast, has a +I (positive inductive) effect and is known to be a β-directing group, stabilizing a positive charge at the beta position through hyperconjugation. soci.org

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions. For related organosilicon compounds, NBO analysis reveals the nature of the Si-Si and Si-C bonds as primarily electron-sharing (covalent). researchgate.net For the target molecule, NBO analysis would quantify the charge distribution, revealing the extent of electron withdrawal by the chlorine atoms and the electronic nature of the C-Si bond.

Table 1: Predicted Geometrical and Electronic Properties of this compound This table presents hypothetical data based on typical values from DFT calculations on analogous substituted phenylsilanes.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| C-Si Bond Length | ~1.88 Å | DFT Geometry Optimization |

| C-Cl Bond Length | ~1.74 Å | DFT Geometry Optimization |

| C-Si-C Bond Angle | ~111° | DFT Geometry Optimization |

| Dihedral Angle (Cl-C-C-Si) | ~0° or ~180° (near planar) | DFT Geometry Optimization |

| Mulliken Charge on Si | Positive | NBO/Mulliken Population Analysis |

| Mulliken Charge on Cl | Negative | NBO/Mulliken Population Analysis |

Quantum Chemical Calculations on Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. mdpi.com The molecule presents two primary sites for reaction: the aromatic ring and the silicon center.

Electrophilic Aromatic Substitution: The aromatic ring's reactivity towards electrophiles is significantly influenced by the substituents. The two chlorine atoms are deactivating and ortho-, para-directing. However, since the ortho positions are already occupied, they direct incoming electrophiles to the para position (C4) and the remaining meta position (C5). The trimethylsilyl group is known to be an ipso-directing group under certain electrophilic conditions, but it also activates the ring towards substitution. The combined effect makes the prediction of regioselectivity complex. Computational studies can map the potential energy surface for the attack of an electrophile at each ring position (C3, C4, C5), helping to determine the most likely product. rsc.org

Nucleophilic Attack at Silicon: The silicon atom in the trimethylsilyl group is susceptible to nucleophilic attack, especially by hard nucleophiles like fluoride (B91410) or alkoxide ions. wikipedia.org This is due to silicon's ability to form hypervalent intermediates and the high strength of the resulting Si-O and Si-F bonds. soci.org Quantum chemical calculations can model the approach of a nucleophile to the silicon center, predicting the feasibility and mechanism of C-Si bond cleavage.

DFT Studies on Transition States and Energetics

Density Functional Theory (DFT) is a powerful tool for locating and characterizing the transition states of reactions involving this compound. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. mdpi.comrsc.org

For an electrophilic aromatic substitution reaction, DFT calculations can determine the activation energies associated with the formation of the sigma complex (Wheland intermediate) for attack at each possible ring position. The relative heights of these energy barriers indicate the kinetic favorability of each pathway. For this compound, it is expected that the transition state leading to substitution at the C4 position (para to both chlorines) would be lower in energy compared to substitution at C3 or C5, due to the directing effects of the chlorine atoms.

Similarly, for nucleophilic attack at the silicon atom, DFT can be used to model the five-coordinate transition state. The calculated activation energy for this process would provide insight into the kinetic stability of the C-Si bond under nucleophilic conditions. These calculations would also reveal the stereochemistry of the reaction, such as whether it proceeds with retention or inversion of configuration at the silicon center.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of this compound over time. nih.gov The primary conformational flexibility in this molecule arises from the rotation around the C-Si bond. The two ortho-chloro substituents impose significant steric hindrance, which is expected to create a substantial rotational barrier.

MD simulations, often employing force fields derived from quantum mechanical calculations, can model the molecule's movements in a simulated environment (e.g., in a solvent or in the gas phase). nih.gov By running the simulation for a sufficient length of time (nanoseconds to microseconds), the full range of accessible conformations can be sampled. nih.gov

Analysis of the MD trajectory would reveal the preferred dihedral angle between the plane of the phenyl ring and one of the Si-C bonds of the trimethylsilyl group. It is likely that the lowest energy conformation would be one where the methyl groups of the trimethylsilyl moiety are staggered with respect to the bulky chlorine atoms to minimize steric clash. The simulations can also quantify the energy barrier for rotation around the C-Si bond.

Table 2: Hypothetical Results from a Conformational Analysis of this compound This table illustrates the type of data that could be obtained from a molecular dynamics simulation.

| Conformational Parameter | Predicted Finding | Simulation Detail |

|---|---|---|

| Preferred Dihedral Angle (C-C-Si-C) | ~90° (perpendicular) | Energy minimization to avoid steric clash |

| Rotational Energy Barrier (C-Si bond) | Moderately high (e.g., 8-12 kcal/mol) | Calculated from potential energy scan |

| Major Conformer Population at 298 K | >95% perpendicular conformer | Derived from Boltzmann distribution |

Influence of Aromatic Substitution Pattern on Electronic Properties

The specific 2,6-dichloro substitution pattern has a profound influence on the electronic properties of the molecule when compared to other isomers, such as (3,5-Dichlorophenyl)trimethylsilane or (2,4-Dichlorophenyl)trimethylsilane. Computational studies can precisely quantify these differences.

The electronic properties of substituted aromatic rings are governed by a combination of inductive and resonance effects. nih.gov In the 2,6-isomer, the two chlorine atoms flank the C-Si bond. Their strong inductive electron withdrawal will significantly lower the energy of the molecule's π-orbitals. This effect is expected to be more pronounced than in the 3,5-isomer, where the chlorine atoms are further from the silyl (B83357) group.

Computational studies on fluorinated N-heterocyclic carbenes have shown that the position of halogen substituents significantly impacts electronic properties, with ortho-substitution having the greatest effect. plos.org By analogy, the 2,6-dichloro pattern in our target molecule is expected to have a more substantial impact on properties like the HOMO-LUMO gap and dipole moment compared to other substitution patterns. DFT calculations can predict these properties for each isomer, providing a quantitative comparison. For instance, the increased electron-withdrawing effect in the 2,6-isomer would likely lead to a larger HOMO-LUMO gap, suggesting greater kinetic stability.

Table 3: Predicted Comparative Electronic Properties of Dichlorophenyltrimethylsilane Isomers This table presents a hypothetical comparison based on established principles of substituent effects.

| Property | (2,6-dichloro) Isomer | (3,5-dichloro) Isomer | (2,4-dichloro) Isomer |

|---|---|---|---|

| HOMO Energy | Lower | Higher | Intermediate |

| LUMO Energy | Lower | Higher | Intermediate |

| HOMO-LUMO Gap | Larger | Smaller | Intermediate |

| Dipole Moment | Larger | Smaller (potentially zero) | Largest |

Predictive Modeling for Novel Reactivity

Beyond studying specific reaction pathways, computational chemistry enables the development of predictive models for discovering novel reactivity. These models often leverage machine learning and large datasets of chemical reactions to establish quantitative structure-reactivity relationships (QSRRs).

For this compound, a predictive model could be built to screen for potential, previously unexplored reactions. The process would involve:

Descriptor Generation: Calculating a wide range of molecular descriptors for this compound and a library of potential reactants. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices.

Dataset Curation: Assembling a training dataset of known reactions for similar organosilicon compounds, complete with reaction conditions and outcomes.

Model Training: Using machine learning algorithms (e.g., deep neural networks, random forests) to learn the relationships between the molecular descriptors of the reactants and the observed reaction outcomes.

Prediction: Applying the trained model to this compound and a virtual library of reactants to predict the likelihood and potential products of novel transformations.

Such models could help identify unexpected reactivity, for example, in catalysis or materials science, by screening thousands of potential reaction partners computationally before any experiments are conducted. This data-driven approach accelerates the discovery of new chemical transformations for specialized molecules like this compound.

Advanced Characterization Methodologies for 2,6 Dichlorophenyl Trimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of (2,6-Dichlorophenyl)trimethylsilane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For this compound, ¹H NMR spectroscopy would provide information on the chemical environment of the protons. The nine protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group are chemically equivalent and would appear as a sharp singlet in the spectrum. The protons on the dichlorophenyl ring would exhibit a more complex pattern. Specifically, the two meta-protons and the single para-proton would show distinct chemical shifts and coupling patterns, which can be predicted based on the electronic effects of the chloro and trimethylsilyl substituents.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atoms of the trimethylsilyl group would appear at a high-field (low ppm) value, while the aromatic carbons would resonate at lower fields. The carbons directly bonded to the chlorine atoms (C2 and C6) would have their chemical shifts significantly influenced by the electronegativity of the chlorine atoms.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.4 | Singlet | -Si(CH₃)₃ |

| ¹H | ~7.2-7.4 | Multiplet | Aromatic CH |

| ¹³C | ~0 | Quartet | -Si(CH₃)₃ |

| ¹³C | ~128-135 | Doublet | Aromatic CH |

| ¹³C | ~138-142 | Singlet | Aromatic C-Cl |

X-ray Crystallography for Solid-State Structure Determination

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography stands as the definitive technique. This method involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound would reveal the spatial orientation of the bulky trimethylsilyl group relative to the dichlorophenyl ring. Due to steric hindrance from the two ortho-chlorine atoms, a significant torsion angle between the plane of the phenyl ring and the C-Si bond is expected. Analysis of the crystal packing would provide insights into the nature and strength of intermolecular forces, such as van der Waals interactions, which govern the solid-state properties of the compound.

While specific crystallographic data for this compound is not widely published, related structures of other substituted phenyltrimethylsilanes have been reported, providing a basis for expected structural parameters.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be utilized.

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Under EI conditions, the molecule would undergo fragmentation, providing valuable structural clues. The fragmentation pattern would likely involve the loss of a methyl group from the trimethylsilyl moiety, leading to a prominent [M-CH₃]⁺ ion. Cleavage of the C-Si bond could also occur, generating ions corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺ and the dichlorophenyl radical or cation.

Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity) | Proposed Fragment |

|---|---|

| 232/234/236 | [M]⁺ (Molecular Ion) |

| 217/219/221 | [M-CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching and bending vibrations of the trimethylsilyl group would be observed, along with the aromatic C-H and C=C stretching vibrations of the phenyl ring. The C-Cl stretching vibrations would appear in the fingerprint region of the spectrum. The Si-C bond would also have a characteristic stretching frequency.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the molecule, such as the symmetric stretch of the Si-C bonds, would be expected to show strong Raman scattering.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2900-2980 | IR, Raman |

| Aromatic C=C Stretch | 1550-1600 | IR, Raman |

| C-H Bend (Si(CH₃)₃) | 1250-1270 | IR |

| Si-C Stretch | 840-860 | IR, Raman |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for monitoring the progress of reactions in which it is a reactant or product.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on boiling point and polarity as it passes through a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each eluted peak.

For this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions. The mass spectrum obtained would confirm its identity, as described in the mass spectrometry section. The integration of the peak area in the chromatogram allows for the quantification of the compound and the determination of its purity by detecting and identifying any impurities present.

High-Resolution Spectroscopic Techniques for Isotopic Analysis

High-resolution spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS), are crucial for detailed isotopic analysis of this compound. The presence of chlorine and silicon, both of which have multiple stable isotopes, makes this analysis particularly informative.

HRMS can resolve the isotopic fine structure of the molecular ion peak. The distinct masses of ³⁵Cl (34.96885 u) and ³⁷Cl (36.96590 u), as well as ²⁸Si (27.97693 u), ²⁹Si (28.97649 u), and ³⁰Si (29.97377 u), lead to a complex but predictable isotopic pattern. By comparing the experimentally observed isotopic distribution with the theoretical distribution calculated from the natural abundances of these isotopes, the elemental composition of the molecule can be unequivocally confirmed. This level of detail is invaluable for verifying the identity of the compound and for use in isotopic labeling studies.

Future Perspectives and Emerging Research Directions in 2,6 Dichlorophenyl Trimethylsilane Chemistry

Development of Novel Catalytic Systems for (2,6-Dichlorophenyl)trimethylsilane Transformations

The transformation of arylsilanes is often reliant on effective catalytic activation of the carbon-silicon bond. For a sterically hindered substrate like this compound, the development of highly active and selective catalysts is paramount. Future research is anticipated to focus on several key areas:

Earth-Abundant Metal Catalysis: While precious metals like palladium have been instrumental in arylsilane chemistry, there is a significant push towards the use of more sustainable and cost-effective earth-abundant metals. acs.orgorganic-chemistry.org Catalytic systems based on iron, copper, and nickel are emerging as powerful alternatives for the functionalization of C-Si bonds and C-O electrophiles. organic-chemistry.orgresearchgate.net Future work will likely involve designing ligands for these metals that can accommodate the steric bulk of the 2,6-dichlorophenyl group, enabling efficient cross-coupling and other transformations.

Silylium (B1239981) Ion Catalysis: The generation of highly electrophilic silylium ions offers a powerful, metal-free approach to C-H functionalization. researchgate.net These catalysts can activate C-F bonds and could potentially be employed to activate the C-Cl bonds in this compound or to direct C-H functionalization at the meta-position of the aromatic ring. researchgate.netnih.govscilit.com Research into the generation and reactivity of silylium ions in the presence of the dichlorinated aryl moiety will be a key area of exploration.

Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis, and its application to organosilane chemistry is a growing field. nih.gov Future research could explore the use of photocatalysts to mediate novel transformations of this compound, potentially enabling reactions that are inaccessible through traditional thermal methods.

| Catalyst Type | Potential Application for this compound | Key Research Focus |

| Earth-Abundant Metals (Fe, Cu, Ni) | Cross-coupling reactions, C-H functionalization | Ligand design for sterically hindered substrates. organic-chemistry.orgresearchgate.net |

| Silylium Ions | C-H functionalization, activation of C-Cl bonds | Generation and reactivity studies with dichlorinated arylsilanes. researchgate.netscilit.com |

| Photocatalysts | Novel bond formations and functionalizations | Exploring unique reactivity under photochemical conditions. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. syrris.comamt.ukneuroquantology.com The integration of this compound chemistry into continuous flow systems represents a significant area for future development.

The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors is particularly advantageous for managing highly exothermic or rapid reactions. syrris.comnih.gov This could be crucial for optimizing transformations involving the often-reactive trimethylsilyl (B98337) group. Furthermore, automated flow platforms can enable high-throughput screening of reaction conditions, accelerating the discovery of new transformations and the optimization of existing ones for this compound. neuroquantology.com The ability to telescope multi-step sequences without intermediate purification in a flow setup could streamline the synthesis of complex molecules derived from this building block. nih.gov

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, future research will likely focus on developing more sustainable synthetic methods. This includes:

Atom-Economic Reactions: Designing reactions that maximize the incorporation of all starting material atoms into the final product, such as hydrosilylation, is a key goal. acs.org

Benign Solvents: The use of greener solvents or even solvent-free reaction conditions will be explored to minimize environmental impact. csic.es

Catalyst Recycling: Developing methods for the recovery and reuse of catalysts, particularly those based on precious metals, is crucial for sustainable processes. nih.gov

Circular Economy Approaches: The concept of a circular economy for silicon-based materials, where waste is minimized and resources are reused, is gaining traction. acs.orgcsic.es Future research could explore how this compound and its derivatives can fit into such a model.

Mechanistic Discoveries and Computational-Experimental Synergies

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for rational reaction design and optimization. The steric hindrance and electronic effects of the two chlorine atoms significantly influence its reactivity.

Future research will likely employ a synergistic approach combining experimental studies with computational modeling. acs.orgresearchgate.net Techniques such as in-situ reaction monitoring (e.g., NMR spectroscopy) can provide valuable kinetic and structural data on reaction intermediates. researchgate.netacs.orgnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. acs.org This combined approach will be crucial for elucidating the mechanisms of catalytic cycles, understanding the role of the silyl (B83357) group as a directing group, and predicting the outcomes of new reactions.

Expanding the Scope of its Application in Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. wikipedia.orgbaranlab.org The trimethylsilyl group in this compound can act as a versatile functional handle to initiate or participate in such cascades.

Future research could focus on designing novel cascade sequences that exploit the unique properties of this compound. For instance, a transformation could be initiated at the silyl group, followed by a cyclization or cross-coupling event involving the dichlorinated aromatic ring. The development of such reactions would significantly enhance the synthetic utility of this compound, enabling the efficient synthesis of novel polycyclic and highly functionalized molecules. nih.govresearchgate.net

Q & A

Q. What are the standard laboratory synthesis methods for (2,6-dichlorophenyl)trimethylsilane, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via a Grignard reaction. A validated approach involves reacting 2,6-dichlorophenylmagnesium bromide with trimethylchlorosilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis . Key parameters include:

- Temperature : Maintain 0–5°C during reagent addition to control exothermicity.

- Solvent purity : Use rigorously dried THF to avoid side reactions.

- Purification : Post-reaction, isolate the product via vacuum distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate) to achieve >95% purity .

Yield optimization requires stoichiometric excess of trimethylchlorosilane (1.2–1.5 equiv.) and extended reaction times (12–24 hours) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the trimethylsilyl group shows a singlet at ~0.3 ppm (¹H), while aromatic protons resonate at 7.2–7.5 ppm (¹H) .

- Infrared (IR) Spectroscopy : Identify Si–C (~1250 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected [M]⁺ at m/z 262.5 for C₉H₁₁Cl₂Si) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in hexane at –20°C and analyze .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors .

- Waste disposal : Collect silane-containing waste in sealed containers labeled "halogenated organosilicon compounds" for incineration by licensed facilities .

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent HCl release .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ortho -chlorine substituents induce steric hindrance, limiting access to the silicon center, while their electron-withdrawing nature polarizes the Si–C bond, enhancing electrophilicity. This dual effect enables selective reactivity in:

- Nucleophilic substitutions : React with alkoxides or amines in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Cross-coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with arylboronic acids, optimizing ligand ratios (1:1.5 Pd:ligand) to mitigate steric constraints .

Contradictory data on reaction yields (45–92% in similar systems) suggest substrate-dependent efficiency, requiring iterative optimization .

Q. What mechanistic insights can be gained from isotopic labeling studies of this compound in hydrolysis reactions?

Methodological Answer:

- Deuterium labeling : Replace H₂O with D₂O to track proton transfer steps. Monitor Si–O–D formation via ²H NMR or IR shifts (~2500 cm⁻¹ for O–D) .

- ¹⁸O tracing : Use H₂¹⁸O to confirm oxygen incorporation into silanol products via GC-MS (m/z +2 for ¹⁸O-containing species) .

- Kinetic isotope effects (KIE) : Compare kH/kD values to distinguish between concerted (KIE ~1) and stepwise (KIE >2) mechanisms .

Q. How does the thermal stability of this compound compare to analogous aryltrimethylsilanes?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 220°C , higher than non-chlorinated analogs (e.g., phenyltrimethylsilane decomposes at ~180°C). The stability arises from:

Q. What computational methods are effective in predicting the spectroscopic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate NMR chemical shifts. Match computed ¹³C shifts (e.g., 135–140 ppm for aromatic carbons) with experimental data .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., chloroform) on IR peak broadening .

- Natural Bond Orbital (NBO) analysis : Quantify Si–C bond polarization (e.g., 65% s-character at silicon) to explain reactivity trends .

Q. How can environmental persistence and toxicity of this compound be assessed in ecotoxicological studies?

Methodological Answer:

- Persistence : Conduct OECD 301B biodegradability tests; low mineralization (<20% in 28 days) suggests recalcitrance .

- Aquatic toxicity : Use Daphnia magna assays (48-h EC₅₀) and algal growth inhibition tests (72-h IC₅₀) .

- Bioaccumulation : Calculate log Pₒ/w (experimentally ~3.8) to predict lipid solubility and biomagnification potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.